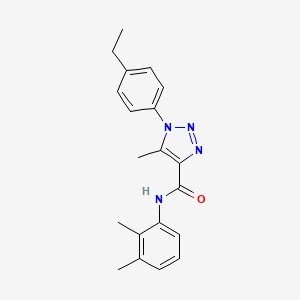
N-(2,3-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,3-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,3-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and anti-cancer properties. This article explores the biological activity of this compound based on various research findings.
The compound's molecular formula is C20H22N4O, with a molecular weight of 334.42 g/mol. It exhibits a logP value of approximately 3.99, indicating moderate lipophilicity which may influence its bioavailability and permeability across biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O |
| Molecular Weight | 334.42 g/mol |
| logP | 3.9939 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 49.475 Ų |
Biological Activity Overview
The biological activities of this compound are primarily characterized by its neuroprotective and anticancer properties.
Neuroprotective Effects
Research indicates that triazole derivatives can exhibit neuroprotective effects through various mechanisms:
- Inhibition of Neuroinflammation : The compound has shown potential in blocking the NF-κB signaling pathway, which is crucial in inflammatory responses associated with neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Activity : It can reduce reactive oxygen species (ROS) generation and inhibit amyloid-beta aggregation, both of which are significant contributors to neuronal damage .
- Cytotoxicity Studies : In vitro studies demonstrated that the compound did not show neurotoxicity at concentrations up to 50 μM in SH-SY5Y cells .
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Antiproliferative Activity : Various studies have reported significant antiproliferative effects against cancer cell lines such as MCF-7 and HCT-116. For instance, certain derivatives exhibited IC50 values as low as 1.1 μM against MCF-7 cells .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of thymidylate synthase and other key enzymes involved in DNA synthesis and repair . This suggests that the compound could be effective in treating various cancers by disrupting cellular proliferation pathways.
Case Studies
Several studies have highlighted the efficacy of triazole derivatives similar to this compound:
- Neuroprotection in Scopolamine-Induced Mice : Administration of related triazole compounds to scopolamine-induced mice resulted in significant improvements in learning and memory impairments .
- Anticancer Efficacy Against Multiple Cell Lines : A study indicated that various synthesized triazole derivatives demonstrated strong anticancer activity across different cell lines, outperforming standard chemotherapeutics like doxorubicin .
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-5-16-9-11-17(12-10-16)24-15(4)19(22-23-24)20(25)21-18-8-6-7-13(2)14(18)3/h6-12H,5H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPVAIYOFRYXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














